

A Technical Guide to the Physicochemical Properties of Thalidomide-O-amido-C3-NH2

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Compound of Interest

Compound Name: Thalidomide-O-amido-C3-NH2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-amido-C3-NH2 is a functionalized derivative of thalidomide, designed as a chemical tool for use in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a versatile linker-ligand conjugate, incorporating the thalidomide moiety which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN). This allows for the recruitment of the ubiquitin-proteasome system to a target protein, leading to its degradation. Understanding the physicochemical properties of this molecule is crucial for its effective application in drug discovery and development, influencing aspects such as solubility, cell permeability, and the overall pharmacokinetic profile of the resulting PROTAC.

This technical guide provides a summary of the available physicochemical data for **Thalidomide-O-amido-C3-NH2**, outlines standard experimental protocols for the determination of key properties, and illustrates its role in the broader context of PROTAC-mediated protein degradation.

Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of **Thalidomide-O-amido-C3-NH2**, such as melting point, boiling point, pKa, and logP, are not readily available in published literature. The data that is available from various suppliers is summarized in the table

below. For properties where specific data is unavailable, this is noted, and a general experimental protocol for their determination is provided in the subsequent section.

Property	Value	Source
IUPAC Name	N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide	[1]
CAS Number	2022182-57-4	[1]
Molecular Formula	C18H20N4O6	[1]
Molecular Weight	388.37 g/mol	[1]
Appearance	Solid Powder	[1]
Purity	≥98% (by HPLC)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available in quantitative terms (e.g., g/L or mol/L). Often soluble in organic solvents like DMSO.	
pKa	Data not available	
logP	Data not available	

Experimental Protocols

For researchers requiring precise quantitative data for the physicochemical properties of **Thalidomide-O-amido-C3-NH2**, the following standard experimental methodologies are recommended.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: The temperature at which the solid phase of a substance transitions to the liquid phase is its melting point. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes
- Thermometer

Procedure:

- A small, dry sample of the compound is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range.

Solubility Determination

Aqueous solubility is a critical parameter for any compound intended for biological applications.

Principle: The equilibrium solubility of a compound in a specific solvent is determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

Apparatus:

- HPLC system with a suitable column and detector

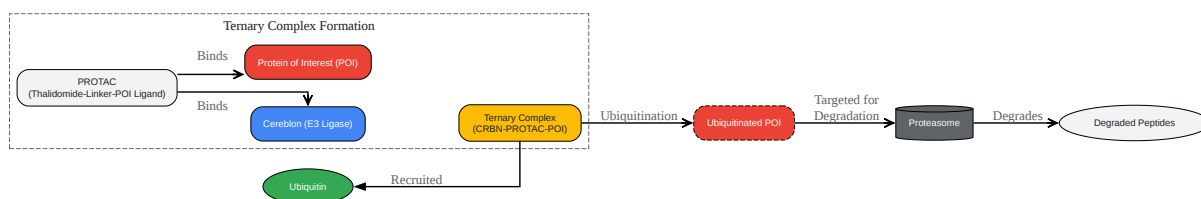
- Vials with screw caps
- Shaker or rotator
- Centrifuge
- Analytical balance

Procedure (Shake-Flask Method):

- An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a vial.
- The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is centrifuged to pellet the undissolved solid.
- A known volume of the supernatant is carefully removed and diluted with a suitable solvent.
- The concentration of the compound in the diluted supernatant is quantified using a calibrated HPLC method.
- The solubility is then calculated based on the measured concentration and the dilution factor.

Role in PROTAC-Mediated Protein Degradation

Thalidomide-O-amido-C3-NH₂ is a key building block for the synthesis of PROTACs. The thalidomide portion acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the terminal amine group of the C3 linker allows for conjugation to a ligand that binds to a target protein of interest (POI). The resulting PROTAC molecule can then bring the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.



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Caption: The mechanism of action for a PROTAC utilizing a thalidomide-based linker.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a new chemical entity like **Thalidomide-O-amido-C3-NH2**.



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Caption: A general experimental workflow for physicochemical characterization.

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References

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